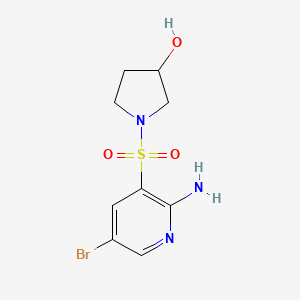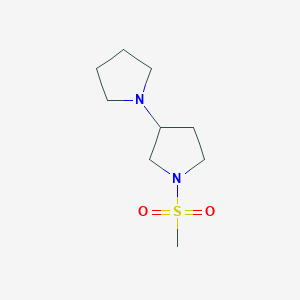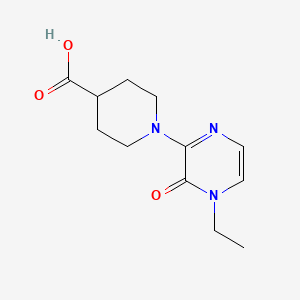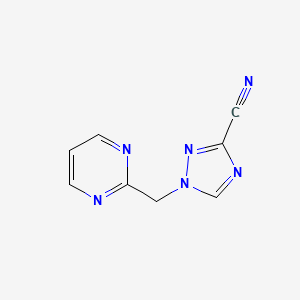![molecular formula C13H21NO B7568628 [2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
[2-(3,3-Dimethylbutylamino)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,3-Dimethylbutylamino)phenyl]methanol, also known as DMBA, is a synthetic compound that has been widely used in scientific research. The compound belongs to the class of beta-adrenergic agonists and has been found to have various biochemical and physiological effects.
作用機序
[2-(3,3-Dimethylbutylamino)phenyl]methanol acts as a selective beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. The binding of [2-(3,3-Dimethylbutylamino)phenyl]methanol to beta-adrenergic receptors activates the cyclic adenosine monophosphate (cAMP) pathway, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various proteins in the body, leading to the various biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol.
Biochemical and Physiological Effects:
[2-(3,3-Dimethylbutylamino)phenyl]methanol has been found to have various biochemical and physiological effects, including bronchodilation, vasodilation, and increased heart rate. The compound has also been found to increase the release of insulin and glucagon, leading to increased blood glucose levels. [2-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have potent lipolytic effects, leading to the breakdown of fats in the body.
実験室実験の利点と制限
[2-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages for lab experiments, including its potent and selective beta-adrenergic agonist activity, which allows for the study of specific physiological pathways. However, [2-(3,3-Dimethylbutylamino)phenyl]methanol has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
将来の方向性
There are several future directions for the study of [2-(3,3-Dimethylbutylamino)phenyl]methanol, including its potential use as a therapeutic agent for asthma and COPD. [2-(3,3-Dimethylbutylamino)phenyl]methanol may also have potential as a weight loss agent due to its lipolytic effects. The compound may also be studied for its effects on insulin resistance and diabetes. Further research is needed to fully understand the biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol and its potential therapeutic applications.
Conclusion:
[2-(3,3-Dimethylbutylamino)phenyl]methanol is a synthetic compound that has been widely used in scientific research to study the effects of beta-adrenergic agonists on various physiological systems. The compound has potent bronchodilator effects and has been used to study the mechanisms of asthma and COPD. [2-(3,3-Dimethylbutylamino)phenyl]methanol has also been used to study the effects of beta-adrenergic agonists on the cardiovascular system, including the regulation of heart rate and blood pressure. While [2-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages for lab experiments, including its potent and selective beta-adrenergic agonist activity, the compound also has some limitations, including its potential toxicity and the need for careful dosing in animal studies. Further research is needed to fully understand the biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol and its potential therapeutic applications.
合成法
[2-(3,3-Dimethylbutylamino)phenyl]methanol can be synthesized by reacting 3,3-dimethylbutylamine with benzaldehyde in the presence of a catalyst. The reaction yields [2-(3,3-Dimethylbutylamino)phenyl]methanol, which can be purified by recrystallization.
科学的研究の応用
[2-(3,3-Dimethylbutylamino)phenyl]methanol has been extensively used in scientific research to study the effects of beta-adrenergic agonists on various physiological systems. The compound has been found to have potent bronchodilator effects and has been used to study the mechanisms of asthma and chronic obstructive pulmonary disease (COPD). [2-(3,3-Dimethylbutylamino)phenyl]methanol has also been used to study the effects of beta-adrenergic agonists on the cardiovascular system, including the regulation of heart rate and blood pressure.
特性
IUPAC Name |
[2-(3,3-dimethylbutylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)8-9-14-12-7-5-4-6-11(12)10-15/h4-7,14-15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQHLEPYQIZEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)


![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)